Knoevenagel Process Yield
The CN104402849B patent reports a Knoevenagel condensation process producing 2,3-dihydrobenzofuran-4-acrylic acid from 2,3-dihydrobenzofuran-4-carbaldehyde and malonic acid. Under optimized conditions (pyridine/piperidine catalysis, 90–100°C, 4 hours), the process achieves 85% yield with 98% purity using 1.5 Kg malonic acid, and 93% yield using 1.8 Kg malonic acid [1]. This contrasts with earlier WO9825606 methodology employing diazomethane-mediated cyclopropanation directly on the acrylic acid starting material—a route that the patent explicitly identifies as unsuitable for scale-up due to diazomethane toxicity and explosion hazards, and for which no comparable industrial yield data are provided [2].
| Evidence Dimension | Synthetic process yield (Knoevenagel condensation) |
|---|---|
| Target Compound Data | 85% yield (1.5 Kg malonic acid); 93% yield (1.8 Kg malonic acid); 98% purity |
| Comparator Or Baseline | WO9825606 diazomethane-based cyclopropanation route (comparator yields not reported; method deemed industrially non-viable) |
| Quantified Difference | 85–93% isolated yield achievable at kilogram scale vs. diazomethane route incapable of scale-up |
| Conditions | Knoevenagel condensation: 2,3-dihydrobenzofuran-4-carbaldehyde + malonic acid, pyridine/piperidine, 90–100°C, 4 h, 10 L reactor scale |
Why This Matters
Demonstrates kilogram-scale manufacturability with high yield and purity, establishing industrial procurement viability absent from earlier synthetic routes.
- [1] CN104402849B. The new preparation process of Ta Simeiqiong intermediate. Embodiment 1 and Embodiment 2. Chinese Patent. 2016. View Source
- [2] CN104402849B. The new preparation process of Ta Simeiqiong intermediate. Background section citing WO9825606 limitations. Chinese Patent. 2016. View Source
